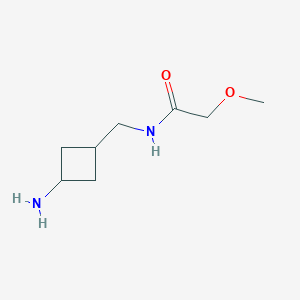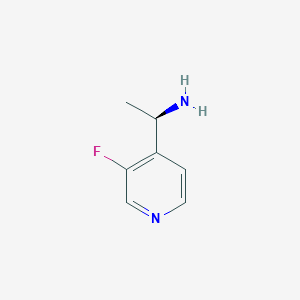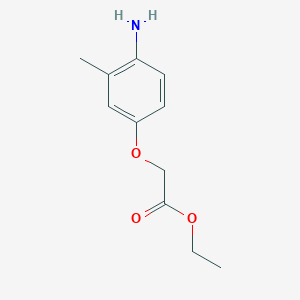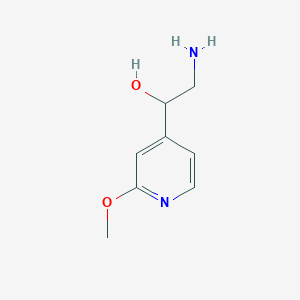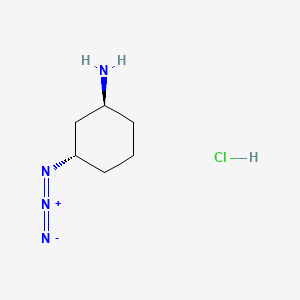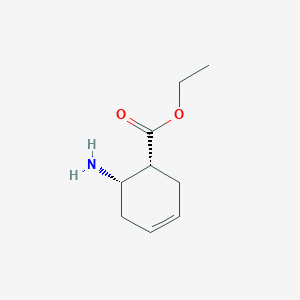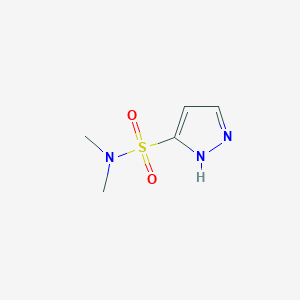
N,N-dimethyl-1H-pyrazole-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1H-pyrazole-3-sulfonamide is a chemical compound with the molecular formula C5H9N3O2S and a molecular weight of 175.21 g/mol It is characterized by a pyrazole ring substituted with a sulfonamide group and two methyl groups on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-pyrazole-3-sulfonamide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds or through 1,3-dipolar cycloaddition reactions . These methods are favored for their efficiency in producing highly substituted pyrazoles. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance atomic efficiency and reduce waste . These methods align with green chemistry principles, utilizing metal-free and solvent-free reactions where possible to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
N,N-dimethyl-1H-pyrazole-3-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1H-pyrazole-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit carbonic anhydrase isoenzymes, which play a role in various physiological processes . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1H-pyrazole-3-sulfonamide
- N-methyl-1H-pyrazole-3-sulfonamide
- 1H-pyrazole-3,4-dicarboxamide
Uniqueness
N,N-dimethyl-1H-pyrazole-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group on the nitrogen atom enhances its stability and reactivity compared to other pyrazole derivatives .
Propriétés
Formule moléculaire |
C5H9N3O2S |
|---|---|
Poids moléculaire |
175.21 g/mol |
Nom IUPAC |
N,N-dimethyl-1H-pyrazole-5-sulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-4-6-7-5/h3-4H,1-2H3,(H,6,7) |
Clé InChI |
LFSGXUZGLGDOQL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


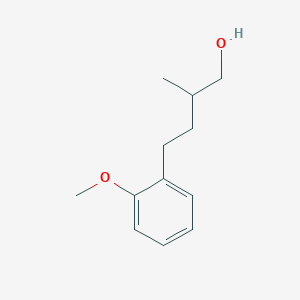
![{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13568636.png)
![N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)
